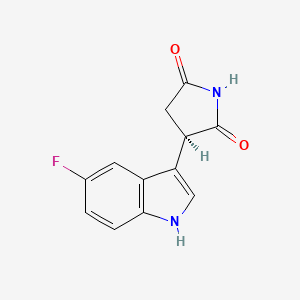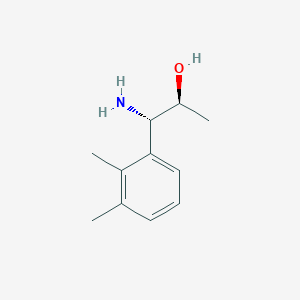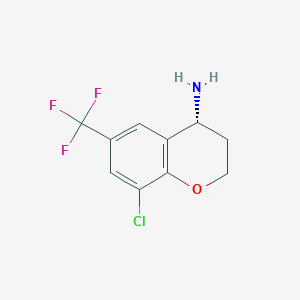
(R)-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of the fluorine atom in the indole ring can significantly alter the compound’s chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and a suitable pyrrolidine derivative.
Formation of the Indole Ring: The indole ring is formed through a series of reactions, including cyclization and functional group transformations.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the indole ring using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Pyrrolidine-2,5-dione Moiety: The pyrrolidine-2,5-dione moiety is formed through cyclization reactions involving the appropriate precursors.
Industrial Production Methods
Industrial production methods for ®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to its target proteins, leading to increased biological activity. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and modulating their signaling pathways.
Altering Gene Expression: Affecting the expression of specific genes involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(5-Chloro-1H-indol-3-YL)pyrrolidine-2,5-dione: Similar structure with a chlorine atom instead of fluorine.
®-3-(5-Bromo-1H-indol-3-YL)pyrrolidine-2,5-dione: Similar structure with a bromine atom instead of fluorine.
®-3-(5-Methyl-1H-indol-3-YL)pyrrolidine-2,5-dione: Similar structure with a methyl group instead of fluorine.
Uniqueness
The uniqueness of ®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione lies in the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to other similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for scientific research and drug development.
Eigenschaften
Molekularformel |
C12H9FN2O2 |
|---|---|
Molekulargewicht |
232.21 g/mol |
IUPAC-Name |
(3R)-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17)/t8-/m1/s1 |
InChI-Schlüssel |
MXKLDYKORJEOPR-MRVPVSSYSA-N |
Isomerische SMILES |
C1[C@@H](C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F |
Kanonische SMILES |
C1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)



![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B13053160.png)


![6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13053165.png)






